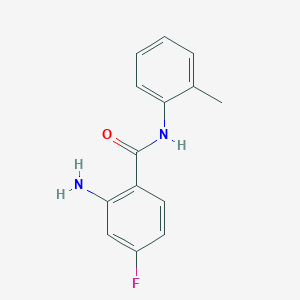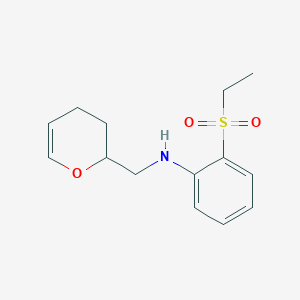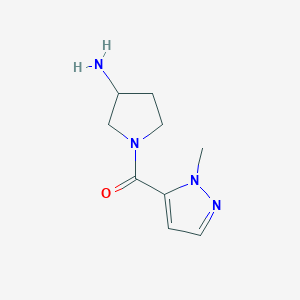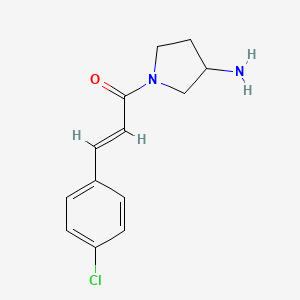![molecular formula C12H14F3N3O B7554473 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7554473.png)
3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide, also known as 3-AT, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme histidine kinase, which is involved in signal transduction pathways in bacteria and eukaryotic cells. The inhibition of histidine kinase by 3-AT has been shown to have a variety of effects on cellular processes, making it a valuable tool for studying these pathways.
Mecanismo De Acción
The mechanism of action of 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide involves its inhibition of the enzyme histidine kinase. Histidine kinase is a key component of signal transduction pathways in bacteria and eukaryotic cells, and its inhibition by this compound leads to a range of effects on cellular processes. Specifically, this compound binds to the ATP-binding site of histidine kinase, preventing its activation and subsequent phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular context in which it is used. In bacteria, the inhibition of histidine kinase by this compound can lead to changes in gene expression, cell division, and motility. In eukaryotic cells, this compound has been shown to inhibit the activity of receptor tyrosine kinases, which are involved in a variety of cellular processes including cell growth and differentiation. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of the protein kinase Akt.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide in lab experiments is its potency and specificity as an inhibitor of histidine kinase. This makes it a valuable tool for studying signal transduction pathways in a variety of cellular contexts. However, there are also limitations to its use, including the potential for off-target effects and the need for careful optimization of experimental conditions to achieve the desired effects.
Direcciones Futuras
There are many potential future directions for research involving 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide. One area of interest is the development of new inhibitors of histidine kinase that are more potent or specific than this compound. Additionally, there is potential for the use of this compound in the development of new cancer therapies, given its ability to induce apoptosis in cancer cells. Finally, further research is needed to fully understand the range of effects of this compound on cellular processes and to identify new pathways and targets that may be affected by its inhibition of histidine kinase.
Métodos De Síntesis
The synthesis of 3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide involves several steps, starting with the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine to form an intermediate compound. This intermediate is then reacted with ammonium carbonate to form the final product, this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide has been used extensively in scientific research as a tool for studying signal transduction pathways. It has been shown to inhibit the activity of histidine kinase in a variety of bacterial and eukaryotic cells, leading to a range of effects on cellular processes. For example, in bacteria, the inhibition of histidine kinase by this compound can lead to changes in gene expression, cell division, and motility. In eukaryotic cells, this compound has been shown to inhibit the activity of receptor tyrosine kinases, which are involved in a variety of cellular processes including cell growth and differentiation.
Propiedades
IUPAC Name |
3-amino-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)8-2-1-3-10(6-8)17-11(19)18-5-4-9(16)7-18/h1-3,6,9H,4-5,7,16H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGODQACURZPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)
![5-[(4-oxo-3H-phthalazine-1-carbonyl)amino]pentanoic acid](/img/structure/B7554416.png)
![N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7554418.png)
![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid](/img/structure/B7554422.png)


![2-[Butan-2-yl-(1-ethyl-2-methylimidazol-4-yl)sulfonylamino]acetic acid](/img/structure/B7554437.png)




![[1-[(3-Phenoxyphenyl)methyl]pyrrolidin-3-yl]methanamine](/img/structure/B7554466.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-chloro-2-fluorophenyl)methanone](/img/structure/B7554475.png)
